N-Acetylmelphalan

Übersicht

Beschreibung

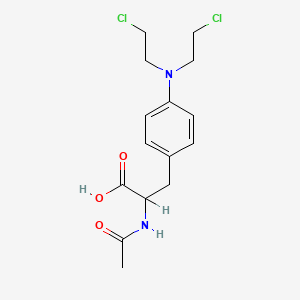

N-Acetylmelphalan, also known as this compound, is a useful research compound. Its molecular formula is C15H20Cl2N2O3 and its molecular weight is 347.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Treatment of Multiple Myeloma

N-Acetylmelphalan has been investigated as a part of combination therapies for multiple myeloma. Studies have shown that it can enhance the efficacy of existing treatment regimens.

Ovarian Cancer Treatment

Research indicates that this compound may also be effective in treating ovarian cancer, particularly in patients who are resistant to conventional therapies.

| Study | Focus | Findings |

|---|---|---|

| Efficacy in Ovarian Cancer | Demonstrated significant tumor reduction in preclinical models when combined with other chemotherapeutics. |

Mechanistic Studies

This compound is utilized in research to understand the mechanisms behind its cytotoxic effects on cancer cells. This includes investigations into its interactions with DNA and cellular pathways.

Combination Therapies

Research has explored the use of this compound in combination with other agents to improve treatment outcomes.

| Combination Agent | Study Focus | Key Findings |

|---|---|---|

| Dexamethasone | Synergistic effects | Enhanced cytotoxicity observed in vitro against multiple myeloma cell lines. |

| Bortezomib | Resistance mechanisms | This compound demonstrated reduced resistance profiles compared to melphalan alone. |

Clinical Case Reports

Several case reports have documented the successful use of this compound in individual patients, highlighting its potential benefits.

Case Study 1

- Patient : 45-year-old female with refractory multiple myeloma.

- Treatment : this compound combined with bortezomib.

- Outcome : Significant reduction in disease markers and improved quality of life after three cycles.

Case Study 2

- Patient : 60-year-old female with advanced ovarian cancer.

- Treatment : this compound as part of a second-line therapy regimen.

- Outcome : Partial response achieved, allowing for subsequent surgical intervention.

Eigenschaften

CAS-Nummer |

1160-90-3 |

|---|---|

Molekularformel |

C15H20Cl2N2O3 |

Molekulargewicht |

347.2 g/mol |

IUPAC-Name |

2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |

InChI |

InChI=1S/C15H20Cl2N2O3/c1-11(20)18-14(15(21)22)10-12-2-4-13(5-3-12)19(8-6-16)9-7-17/h2-5,14H,6-10H2,1H3,(H,18,20)(H,21,22) |

InChI-Schlüssel |

NZEYWBNQKCRBFO-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O |

Kanonische SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O |

Key on ui other cas no. |

5786-56-1 |

Synonyme |

N-acetylmelphalan N-acetylmelphalan, (D)-isomer N-AcMEL |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.